molecular formula C10H12ClNO2 B13665031 Ethyl 6-amino-2-chloro-3-methylbenzoate

Ethyl 6-amino-2-chloro-3-methylbenzoate

Cat. No.: B13665031
M. Wt: 213.66 g/mol
InChI Key: YUNKKTXHBHQNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzoic acid and contains functional groups such as an ester, an amine, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-2-chloro-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 6-amino-2-chloro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of ethyl 6-amino-3-methylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for methoxylation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of ethyl 6-amino-2-methoxy-3-methylbenzoate.

    Reduction: Formation of ethyl 6-amino-2-chloro-3-methylbenzylamine.

    Oxidation: Formation of ethyl 6-amino-2-chloro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 6-amino-2-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 6-amino-2-chloro-3-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and chloro groups allows for specific binding interactions, which can influence the compound’s activity.

Comparison with Similar Compounds

Ethyl 6-amino-2-chloro-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 6-amino-3-methylbenzoate: Lacks the chloro substituent, which may result in different reactivity and biological activity.

    Ethyl 6-amino-2-methylbenzoate: Lacks the chloro and methyl substituents, leading to variations in chemical properties.

    Ethyl 6-chloro-3-methylbenzoate:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 6-amino-2-chloro-3-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3

InChI Key

YUNKKTXHBHQNRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.